
N-(2-bromobenzyl)-N-(trifluoromethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features both bromine and trifluoromethyl groups attached to a benzylamine structure. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromobenzyl chloride is reacted with trifluoromethylpropan-2-amine under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding benzylamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzylamines.
Applications De Recherche Scientifique
N-(2-bromobenzyl)-N-(trifluoromethyl)propan-2-amine may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for N-(2-bromobenzyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(2-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(2-bromobenzyl)-N-methylpropan-2-amine
Uniqueness
N-(2-bromobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H13BrF3N |
|---|---|
Poids moléculaire |
296.13 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13BrF3N/c1-8(2)16(11(13,14)15)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |
Clé InChI |
NDDITGOETLOUKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


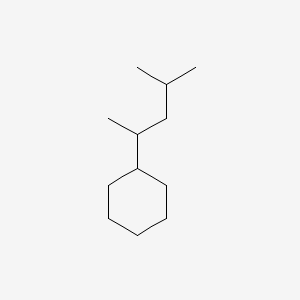
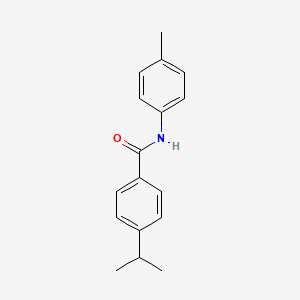
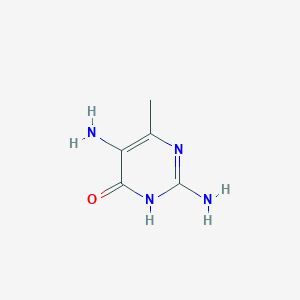
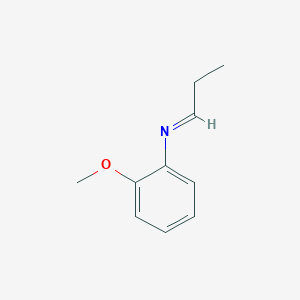




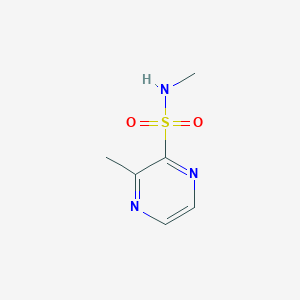
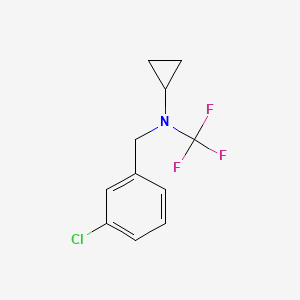

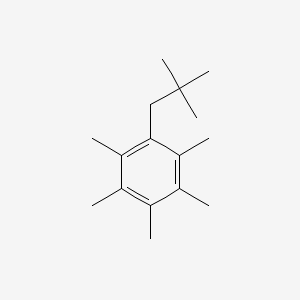
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

